![molecular formula C23H32N2O3S2 B1226644 N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1226644.png)
N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide is a member of 1,3-oxazoles.
Scientific Research Applications
Pummerer Reaction and Olefin Cyclization
N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide and related compounds have been studied in the context of the Pummerer reaction and cationic olefin cyclization. This reaction pathway is significant for synthesizing six-membered lactams, which are important in medicinal chemistry and organic synthesis. Tamura, Maeda, Akai, Ishiyama, and Ishibashi (1981) in their study, demonstrated the use of trifluoroacetic anhydride in initiating cationic olefin cyclization through a Pummerer reaction intermediate, leading to six-membered lactams (Tamura et al., 1981).
Synthesis of Anticancer Agents
The compound under discussion has also been involved in the synthesis of new compounds with potential anticancer activity. A study by Evren et al. (2019) synthesized new derivatives and investigated their antitumor activities, revealing significant selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Antioxidant Activity
In the realm of antioxidant research, derivatives of the compound have shown promising results. Talapuru, Gopala, Adivireddy, and Venkatapuram (2014) prepared and tested a variety of amidomethane sulfonyl-linked compounds for their antioxidant activity, with some exhibiting excellent results surpassing standard benchmarks like Ascorbic acid (Talapuru et al., 2014).
Synthesis of Gastroprotective Agents
Interestingly, derivatives of this compound have been used in the synthesis of gastroprotective agents. Hirakawa et al. (1998) studied a series of acetamide derivatives and evaluated them for their gastroprotective action, identifying compounds with potent histamine H2 receptor antagonistic activity (Hirakawa et al., 1998).
Antimicrobial Evaluation
The compound and its derivatives have also been evaluated for antimicrobial properties. Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety and evaluated them for antimicrobial activities, showing promising results (Darwish et al., 2014).
Enzyme Inhibitory Activities
Another area of application is in enzyme inhibition studies. Virk et al. (2018) synthesized compounds to evaluate their potential against certain enzymes like carbonic anhydrase and cholinesterase, finding significant inhibitory activities (Virk et al., 2018).
Properties
Molecular Formula |
C23H32N2O3S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-(3-cyclohexylsulfanylpropyl)-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C23H32N2O3S2/c1-17-8-6-9-19(14-17)23-25-21(18(2)28-23)15-30(27)16-22(26)24-12-7-13-29-20-10-4-3-5-11-20/h6,8-9,14,20H,3-5,7,10-13,15-16H2,1-2H3,(H,24,26) |
InChI Key |
GXZOPNFPXQZSTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NCCCSC3CCCCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NCCCSC3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


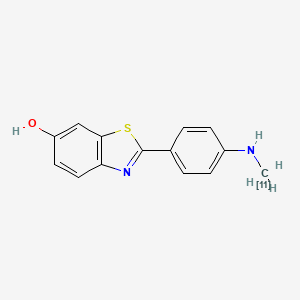
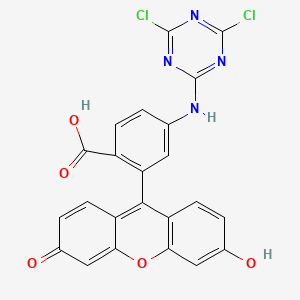
![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)
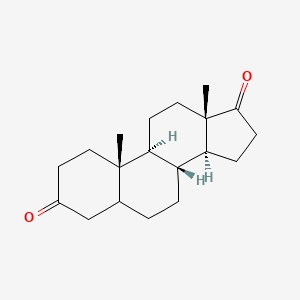
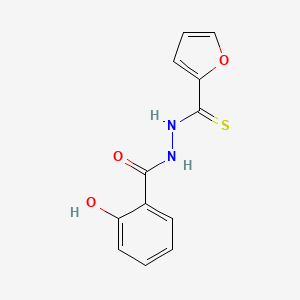
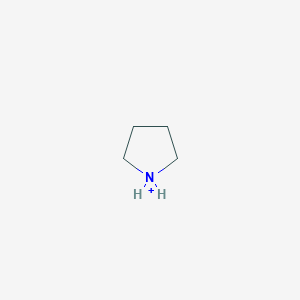

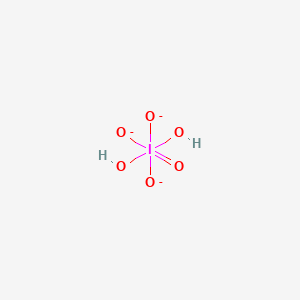
![N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1226576.png)
![2-Methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B1226578.png)
![(4-Methyl-1-piperazinyl)-(2-thieno[3,2-b][1]benzothiolyl)methanone](/img/structure/B1226579.png)

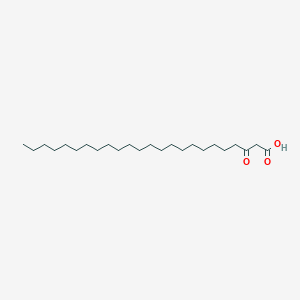
![5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)
